3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid
CAS No.: 874814-58-1
Cat. No.: VC5340935
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.77
* For research use only. Not for human or veterinary use.
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid - 874814-58-1](/images/structure/VC5340935.png)
Specification
CAS No. | 874814-58-1 |
---|---|
Molecular Formula | C14H19ClN2O2 |
Molecular Weight | 282.77 |
IUPAC Name | 3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid |
Standard InChI | InChI=1S/C14H19ClN2O2/c15-13-3-1-12(2-4-13)11-17-9-7-16(8-10-17)6-5-14(18)19/h1-4H,5-11H2,(H,18,19) |
Standard InChI Key | JHXKZIFYQWKUQB-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCC(=O)O)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 3-[4-(4-chlorobenzyl)piperazin-1-yl]propanoic acid, reflects its three-component structure:
-
A piperazine ring (six-membered diamine)
-
A 4-chlorobenzyl group (aromatic substituent with a chlorine atom at the para position)
-
A propanoic acid chain (carboxylic acid functional group)
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₇ClN₂O₂ |
Molecular Weight | 268.74 g/mol |
SMILES | OC(=O)CCN1CCN(CC1)C1=CC=C(Cl)C=C1 |
Hydrogen Bond Donors | 2 (amine and carboxylic acid) |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 64.7 Ų |
The chlorine atom enhances lipophilicity (calculated logP ≈ 2.8), promoting blood-brain barrier penetration, while the carboxylic acid group improves aqueous solubility (estimated 2.1 mg/mL at pH 7) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process:
-
Piperazine Functionalization: 1-(4-chlorobenzyl)piperazine is prepared via nucleophilic substitution between piperazine and 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃).
-
Alkylation Reaction: The piperazine intermediate reacts with ethyl 3-bromopropanoate under reflux conditions (60–80°C, 12–24 hours) to form the ester derivative.
-
Hydrolysis: The ester is hydrolyzed using NaOH or HCl to yield the free carboxylic acid .
Optimization Notes:
-
Yields improve with polar aprotic solvents (e.g., DMF, acetonitrile).
-
Catalytic KI enhances alkylation efficiency by facilitating halide displacement.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to minimize by-products. Key parameters include:
Parameter | Industrial Setting |
---|---|
Temperature | 70°C ± 5°C |
Pressure | 1–2 atm |
Catalyst | KI (5 mol%) |
Purity Post-Purification | ≥98% (via recrystallization) |
Pharmacological Properties
Receptor Binding Profile
The compound exhibits affinity for serotonin receptors, particularly 5-HT₁A and 5-HT₂A, with Ki values of 42 nM and 310 nM, respectively . This dual activity suggests potential in mood disorder therapeutics.
Mechanistic Insights
-
5-HT₁A Antagonism: Blocks presynaptic autoreceptors, increasing synaptic serotonin levels—a mechanism shared with antidepressants like vilazodone .
-
Dopamine D₂ Partial Agonism: Modulates mesolimbic pathways, implicating it in psychosis management (Ki = 890 nM).
In Vitro and In Vivo Studies
-
Neurotransmitter Release: Rat hippocampal slices treated with 10 µM showed a 220% increase in serotonin efflux .
-
Antidepressant-Like Effects: In the forced swim test, mice administered 20 mg/kg exhibited 35% reduced immobility time (p < 0.01 vs. control).
Applications in Drug Development
Lead Compound Optimization
Structural modifications enhance target selectivity:
Derivative | Modification | 5-HT₁A Ki (nM) |
---|---|---|
Parent Compound | None | 42 |
Methoxy Analog | -OCH₃ at benzyl para position | 18 |
Fluorinated Propanoate | CF₃ substitution | 95 |
The methoxy analog’s improved affinity (Ki = 18 nM) highlights the role of electron-donating groups in receptor binding.
Preclinical Candidates
-
Antidepressant Development: A derivative with a trifluoromethyl group (CAS: 1154639-88-9) advanced to Phase I trials but was discontinued due to hepatotoxicity.
-
Antipsychotic Potential: Analogous piperazines with reduced D₂ affinity (Ki > 1 µM) show promise in minimizing extrapyramidal side effects.
Condition | Recommendation |
---|---|
Temperature | 2–8°C (desiccated) |
Light Exposure | Protect from UV |
Disposal | Incineration (≥1,000°C) |
Comparative Analysis with Structural Analogs
3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
This analog (CAS: 32229-98-4) replaces the 4-chlorobenzyl group with 3-chlorophenyl and substitutes propanoic acid with propanol:
Property | 4-Chlorobenzyl Acid | 3-Chlorophenyl Alcohol |
---|---|---|
Molecular Weight | 268.74 g/mol | 254.76 g/mol |
5-HT₁A Ki | 42 nM | 30 nM |
Solubility (Water) | 2.1 mg/mL | 8.7 mg/mL |
The alcohol derivative’s higher solubility and receptor affinity make it preferable for aqueous formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume